2-Formylcyclopent-1-en-1-yl thiocyanate
Description
2-Formylcyclopent-1-en-1-yl thiocyanate is a bicyclic organic compound featuring a cyclopentene ring substituted with a formyl (-CHO) group and a thiocyanate (-SCN) moiety. The thiocyanate group confers nucleophilic reactivity, while the formyl group enhances electrophilic character, making this compound a versatile intermediate in organic synthesis.
Properties
CAS No. |
60145-45-1 |
|---|---|
Molecular Formula |
C7H7NOS |
Molecular Weight |
153.20 g/mol |
IUPAC Name |
(2-formylcyclopenten-1-yl) thiocyanate |
InChI |
InChI=1S/C7H7NOS/c8-5-10-7-3-1-2-6(7)4-9/h4H,1-3H2 |
InChI Key |
PNTXONUGBRGERV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C1)SC#N)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formylcyclopent-1-en-1-yl thiocyanate typically involves the thiocyanation of cyclopentene derivatives. One common method is the reaction of cyclopentene with thiocyanogen (SCN)_2 in the presence of a catalyst. The reaction conditions often require a solvent such as dichloromethane and a temperature range of 0-25°C to ensure optimal yield .
Industrial Production Methods
Industrial production of thiocyanates, including 2-Formylcyclopent-1-en-1-yl thiocyanate, often involves large-scale thiocyanation reactions. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Formylcyclopent-1-en-1-yl thiocyanate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The thiocyanate group can be substituted with other nucleophiles such as amines or alcohols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and potassium permanganate (KMnO_4).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are used.
Substitution: Nucleophiles like ammonia (NH_3) or methanol (CH_3OH) are employed under mild conditions
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Amine or ether derivatives
Scientific Research Applications
2-Formylcyclopent-1-en-1-yl thiocyanate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Formylcyclopent-1-en-1-yl thiocyanate involves its interaction with various molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The formyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Thiocyanate Derivatives
Reactivity and Functional Group Interactions
Thiazolidinone Derivatives (e.g., 2-Phenylimino-3-phenyl-4-thiazolidinone derivatives)
- Structure: Thiazolidinone-thiocyanate hybrids, such as those synthesized by Hassaneen et al. (2011), incorporate a thiazolidinone ring (a five-membered ring with sulfur and nitrogen) and aryl substituents. For example, compound 19d (2-Phenylimino-3-phenyl-5-[5’-benzoyl-3’,4’-diphenylthiazol-2’(3’H)ylidene]thiazolidin-4-one) features a benzoyl group and thiocyanate-derived linkages .
- Reactivity: These compounds undergo cycloaddition and nucleophilic substitution reactions due to the electron-deficient thiazolidinone core. In contrast, the cyclopentene ring in 2-Formylcyclopent-1-en-1-yl thiocyanate may exhibit different strain-induced reactivity, favoring Diels-Alder or conjugate addition pathways.
- Spectroscopic Data: IR: Thiazolidinone derivatives show characteristic carbonyl stretches at 1660–1710 cm⁻¹, while the formyl group in 2-Formylcyclopent-1-en-1-yl thiocyanate would exhibit a distinct C=O stretch near 1700–1750 cm⁻¹ . NMR: Aromatic protons in thiazolidinone derivatives resonate at δ 6.76–7.62 ppm, whereas the cyclopentene protons in the target compound would likely appear upfield (δ 5.0–6.5 ppm) due to ring current effects .
Bis-Pyridone Thiocyanate Probes
- Structure : Fluorescent bis-pyridone derivatives with thiocyanate groups, such as those developed by Obolashvili et al. (2012), combine pyridone rings (electron-deficient heterocycles) with reactive -SCN groups .
- Applications: These compounds are used as fluorescent probes for pathogenic cell diagnostics, leveraging thiocyanate’s affinity for biomolecules. In contrast, 2-Formylcyclopent-1-en-1-yl thiocyanate’s formyl group could enable Schiff base formation, making it suitable for covalent bioconjugation or polymer synthesis .
Physicochemical and Functional Properties
| Property | 2-Formylcyclopent-1-en-1-yl Thiocyanate | Thiazolidinone Derivatives | Bis-Pyridone Probes |
|---|---|---|---|
| Molecular Weight | ~195 g/mol (estimated) | 500–600 g/mol (e.g., 19d) | 300–400 g/mol |
| Functional Groups | Formyl, thiocyanate | Thiazolidinone, aryl, benzoyl | Pyridone, thiocyanate |
| Key Applications | Organic synthesis, drug intermediates | Antimicrobial agents | Fluorescent diagnostics |
| Reactivity | Electrophilic formyl, nucleophilic SCN | Cycloaddition, substitution | Biomolecular labeling |
Stability and Handling Considerations
- Thiocyanate-containing compounds, including 2-Formylcyclopent-1-en-1-yl thiocyanate, may hydrolyze under acidic or basic conditions to release HSCN or CN⁻, requiring careful storage in anhydrous environments .
- Derivatives like bis-pyridones exhibit enhanced stability due to aromatic conjugation, whereas thiazolidinones are prone to ring-opening under strong nucleophiles .
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